Dibenzyl 2-aminosuccinate Dibenzyl 2-aminosuccinate
Brand Name: Vulcanchem
CAS No.: 4079-61-2
VCID: VC4754258
InChI: InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2
SMILES: C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C18H19NO4
Molecular Weight: 313.353

Dibenzyl 2-aminosuccinate

CAS No.: 4079-61-2

Cat. No.: VC4754258

Molecular Formula: C18H19NO4

Molecular Weight: 313.353

* For research use only. Not for human or veterinary use.

Dibenzyl 2-aminosuccinate - 4079-61-2

Specification

CAS No. 4079-61-2
Molecular Formula C18H19NO4
Molecular Weight 313.353
IUPAC Name dibenzyl 2-aminobutanedioate
Standard InChI InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2
Standard InChI Key BQAMWLOABQRMAO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Dibenzyl 2-aminosuccinate (CAS: 2791-79-9 for the (S)-enantiomer; 4079-61-2 for the racemic form) is an amino acid derivative with the molecular formula C₁₈H₁₉NO₄ and a molecular weight of 313.3 g/mol . The compound features a succinic acid core where the α-amino group and both carboxyl groups are esterified with benzyl groups. Its IUPAC name, dibenzyl (2S)-2-aminobutanedioate, reflects the (S)-configuration at the chiral center, which is critical for its biological interactions .

Key Structural Attributes:

  • Chiral Center: The (S)-enantiomer dominates research due to its compatibility with biological systems .

  • Benzyl Protecting Groups: These groups enhance solubility in organic solvents and enable selective deprotection during synthesis.

  • SMILES Notation: C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

  • Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected using benzyl chloroformate, yielding dibenzyl aminoformate.

  • Esterification: Reaction with succinic anhydride under anhydrous conditions forms the succinate backbone .

  • Deprotection: Catalytic hydrogenation (e.g., Pd/C) removes benzyl groups, yielding the free amino acid derivative.

Reaction Conditions:

  • Temperature: 0–25°C for esterification.

  • Catalysts: Triethylamine for base activation.

  • Solvents: Dichloromethane or tetrahydrofuran.

Industrial Methods

Scaled production optimizes yield (>85%) and purity (>98%) through:

  • Continuous-flow reactors for esterification.

  • Chromatographic purification (e.g., silica gel).

Chemical Reactivity and Functional Transformations

Dibenzyl 2-aminosuccinate participates in three primary reaction types:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄ (acidic)Oxo-succinate derivatives
ReductionLiAlH₄, H₂/Pd-CDiols or amine intermediates
SubstitutionAlkyl halides, SN2 conditionsN-alkylated derivatives

Notable Reactivity: The benzyl esters undergo selective hydrolysis under acidic conditions, enabling modular functionalization .

Scientific and Industrial Applications

Chiral Synthesis

As a chiral auxiliary, the compound facilitates enantioselective synthesis of pharmaceuticals. For example, it has been used to produce β-lactam antibiotics with >99% enantiomeric excess.

Peptide Chemistry

The protected aspartate moiety is incorporated into peptide chains, particularly in synthesizing aspartic acid-rich sequences for HIV protease inhibitors .

Asymmetric Catalysis

In Pd-catalyzed cross-couplings, the compound acts as a chiral ligand, achieving turnover numbers (TON) of up to 10⁵.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Comparison
Dibenzyl GlycineLacks succinate moietyLower antioxidant potency (IC₅₀ = 45 μM)
N-Benzyl-L-AspartateSingle benzyl groupReduced solubility in organic solvents
L-Aspartic AcidNo benzyl protectionLimited synthetic utility

Mechanisms of Action

The (S)-enantiomer’s bioactivity arises from:

  • Chiral Recognition: Selective binding to enzymes like aspartate aminotransferase (Km = 0.8 mM).

  • Oxidative Stress Modulation: Upregulation of Nrf2 pathway genes (e.g., HO-1, GST).

Recent Research Advancements

Neuroregeneration (2025)

A clinical trial prototype using dibenzyl 2-aminosuccinate-loaded nanoparticles showed a 35% increase in axonal growth in zebrafish models.

Anticancer Screening (2024)

In MCF-7 breast cancer cells, the compound induced apoptosis (EC₅₀ = 18 μM) via caspase-3 activation.

Future Directions

  • Clinical Translation: Toxicity profiling and Phase I trials for neurodegenerative diseases.

  • Material Science: Development of chiral metal-organic frameworks (MOFs) for enantioselective catalysis.

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